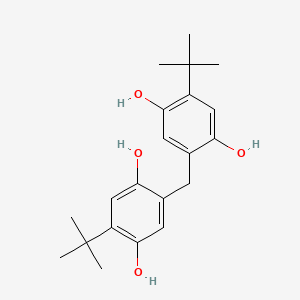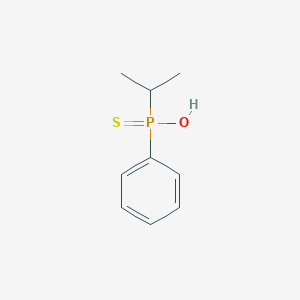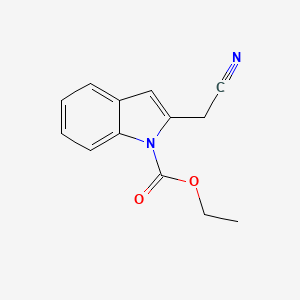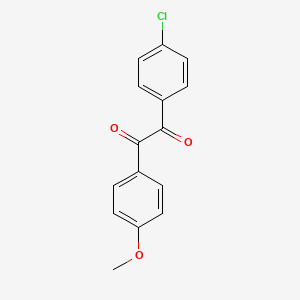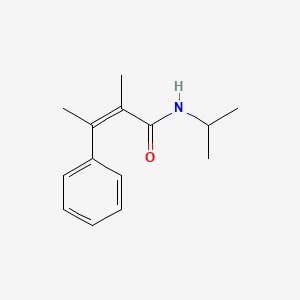![molecular formula C33H26 B14636862 1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene CAS No. 54251-82-0](/img/structure/B14636862.png)
1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene is a complex organic compound with the molecular formula C33H26. This compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom. The presence of multiple phenyl groups and methyl substitutions adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene typically involves cycloalkylation reactions. One common method includes the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor for complex organic compounds.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The phenyl groups can participate in π-π interactions, while the methyl groups can influence the compound’s hydrophobicity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]hepta-4,6-diene: This compound shares the spiro structure but lacks the phenyl and methyl substitutions.
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: Another compound with methyl substitutions but a different ring structure.
Uniqueness
1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene is unique due to its combination of spirocyclic structure, multiple phenyl groups, and methyl substitutions. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
54251-82-0 |
|---|---|
Molecular Formula |
C33H26 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,2-dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene |
InChI |
InChI=1S/C33H26/c1-23-24(2)33(23)31(27-19-11-5-12-20-27)29(25-15-7-3-8-16-25)30(26-17-9-4-10-18-26)32(33)28-21-13-6-14-22-28/h3-22H,1-2H3 |
InChI Key |
XCPVJQNCBWRNME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C12C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


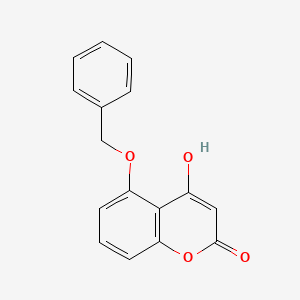
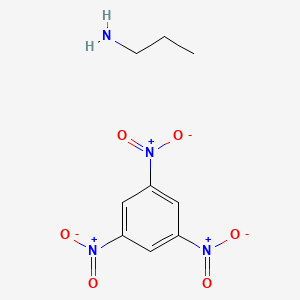
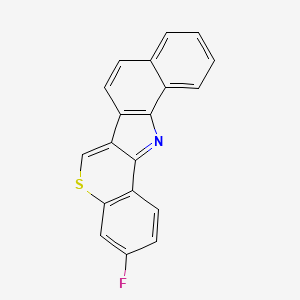
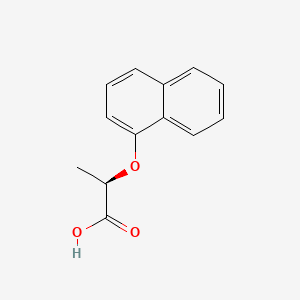
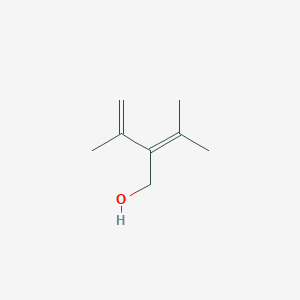
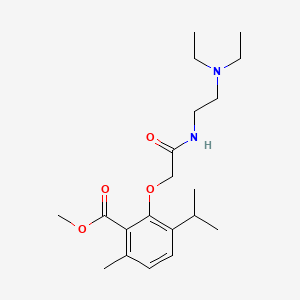
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
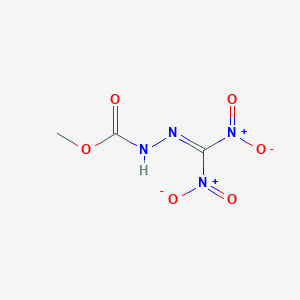
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
